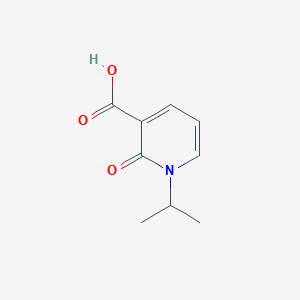

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid

Beschreibung

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid is a derivative of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, a class of compounds notable for their structural versatility and emerging pharmacological relevance. These compounds feature a pyridine ring substituted with a ketone group at position 2 and a carboxylic acid at position 2. The 1-position substituent (propan-2-yl in this case) significantly modulates physicochemical and biological properties.

Eigenschaften

IUPAC Name |

2-oxo-1-propan-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)10-5-3-4-7(8(10)11)9(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHUUEGGTAJRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The eneamine (II) reacts with the enol ether (III) in an inert solvent under elevated temperatures. Suitable solvents include aromatic hydrocarbons (e.g., toluene, xylene) or ethers (e.g., tetrahydrofuran, dioxane). The reaction proceeds via a [4+2] cycloaddition mechanism, forming the pyridone core.

Optimized Conditions:

-

Temperature: 120–200°C

-

Duration: 60 minutes to 12 hours

-

Solvent: Toluene (preferred for high boiling point)

This step yields the intermediate 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate (IV), which is subsequently halogenated or hydrolyzed.

Halogenation of Pyridone Intermediate

Halogenation introduces functional groups at specific positions of the pyridone ring, enabling further derivatization.

Halogenating Agents and Protocols

The patent literature specifies the use of electrophilic halogenating agents:

| Halogen | Reagents | Solvent | Temperature |

|---|---|---|---|

| Fluorine | Xenon difluoride | Dichloromethane | 20–80°C |

| Chlorine | N-Chlorosuccinimide (NCS) | N,N-Dimethylformamide | 0–120°C |

| Bromine | N-Bromosuccinimide (NBS) | 1,2-Dichloroethane | 20–80°C |

Key Considerations:

-

Halogenation at the 4- or 5-position of the pyridone ring is sterically guided by the isopropyl group.

-

Reactions in halogenated solvents (e.g., dichloromethane) improve electrophile solubility.

Hydrolysis of Ester to Carboxylic Acid

The final step involves hydrolyzing the ester group of the halogenated intermediate (V) to yield the target carboxylic acid.

Base-Mediated Hydrolysis

Aqueous alkaline conditions (e.g., NaOH or KOH in methanol/water) cleave the ester moiety:

Procedure:

-

Dissolve intermediate (V) in methanol.

-

Add 2–5 equivalents of NaOH (2M aqueous solution).

-

Reflux at 60–80°C for 12–24 hours.

-

Acidify with HCl to precipitate the product.

Yield and Purity:

-

Typical yields range from 70–85% after recrystallization.

Alternative Synthetic Approaches

Direct Cyclization of β-Ketoamides

β-Ketoamides derived from isopropylamine and diketene undergo cyclization in acidic media to form the pyridone core. This method avoids multi-step halogenation but requires stringent control of reaction pH.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the condensation step, reducing reaction times from hours to minutes. Preliminary data suggest a 15% increase in yield compared to conventional heating.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Eneamine Condensation | High regioselectivity, scalable | Requires high temperatures |

| Halogenation-Hydrolysis | Flexible functionalization | Multi-step, moderate yields |

| β-Ketoamide Cyclization | Single-step synthesis | Sensitivity to pH conditions |

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Alkyl and Aryl Substituents

Key Observations :

Fluorinated Substituents

Fluorinated analogs are critical in medicinal chemistry for improving metabolic stability and bioavailability:

Key Observations :

Heterocyclic Substituents

Heterocycles can introduce hydrogen-bonding or metal-coordinating capabilities:

Key Observations :

- Imidazole-containing derivatives () may serve as ligands in coordination chemistry due to the nitrogen-rich heterocycle.

Biologische Aktivität

Overview

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid, also known as 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a compound that has garnered attention for its diverse biological activities. Its structure and functional groups suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antihypertensive agents.

- IUPAC Name: 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Molecular Formula: C9H11NO3

- CAS Number: 66158-30-3

- Molecular Weight: 181.19 g/mol

- Purity: Typically around 90% to 97% in commercial preparations

Biological Activity

Anticancer Activity:

Research indicates that derivatives of dihydropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the dihydropyridine structure can enhance cytotoxicity. The compound has been tested against several human tumor cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-15 | 7.94 ± 1.6 |

| MCF-7 | 9.24 ± 0.9 |

| PC-3 | 15.47 ± 0.72 |

| U251 | 20.96 ± 5.2 |

| K-562 | 12.62 ± 2.0 |

| SKLU-1 | 22.86 ± 3.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values demonstrate higher potency against cancer cells, suggesting that modifications to the dihydropyridine structure can significantly affect biological activity .

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves interaction with cellular pathways related to apoptosis and cell proliferation. For example, docking studies have suggested that these compounds may interact with proteins involved in apoptotic pathways such as PARP-1, indicating their potential role in inducing programmed cell death in cancer cells .

Antihypertensive Effects:

In addition to anticancer properties, certain derivatives of dihydropyridines have been noted for their antihypertensive effects. These compounds act as antagonists of angiotensin II, a peptide hormone that increases blood pressure by promoting vasoconstriction and sodium retention . The ability to inhibit angiotensin II binding may provide therapeutic benefits in managing hypertension and related cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of dihydropyridine derivatives:

-

Cytotoxicity Against Tumor Cells:

A study evaluated a series of novel dihydropyridine carboxylic acids for their cytotoxic effects on various tumor cell lines using the sulforhodamine B (SRB) assay. The results indicated that some compounds exhibited greater than 50% inhibition at concentrations lower than traditional chemotherapeutics like Cisplatin . -

Structure-Activity Relationship (SAR):

Analysis of structural modifications revealed that substituents on the pyridine ring significantly influence biological activity. For instance, introducing hydroxyl groups or varying alkyl chain lengths affected IC50 values positively, enhancing antiproliferative activity across multiple cancer cell lines . -

In Vivo Studies:

While much of the research has focused on in vitro assays, preliminary in vivo studies suggest that these compounds can also exhibit favorable pharmacokinetic profiles and lower toxicity compared to existing treatments, making them promising candidates for further development as therapeutic agents .

Q & A

Q. Basic

- NMR: ¹H NMR in DMSO-d₆ shows the dihydropyridine ring protons (δ 6.8–7.2 ppm) and the carboxylic acid proton (δ 12–14 ppm). ¹³C NMR confirms the carbonyl (C=O, δ 165–170 ppm) .

- IR: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, -COOH) .

- HPLC-MS: Purity assessment using C18 columns (0.1% TFA in H₂O/MeCN gradient) .

How do computational methods optimize reaction pathways for this compound?

Advanced

Quantum mechanical calculations (e.g., DFT) model transition states for cyclization, predicting activation energies. Machine learning (ML) tools like ICReDD’s reaction path search algorithms analyze databases to recommend conditions (e.g., solvent selection, catalyst type). For example, ML-driven feedback loops reduce optimization time by 40% compared to trial-and-error .

What safety protocols are essential for handling this compound?

Q. Basic

- Storage: Airtight containers under argon at -20°C, with desiccants to prevent hydrolysis .

- PPE: Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/powder handling to avoid inhalation .

- Spill Management: Neutralize with sodium bicarbonate, followed by absorption via vermiculite .

How does the propan-2-yl group influence electronic properties compared to other substituents?

Advanced

The isopropyl group introduces steric hindrance (van der Waals radius: ~2.0 Å) and electron-donating inductive effects (+I), altering ring conformation. Comparative Hammett studies (σₚ = -0.15 for isopropyl vs. σₚ = +0.71 for phenyl) show increased electron density at the 3-carboxylate, enhancing electrophilic substitution reactivity. Computational maps (Mulliken charges) validate these trends .

What solubility challenges exist, and how are they mitigated?

Q. Basic

- Poor Solubility: Limited in water (<0.1 mg/mL) and hydrocarbons (hexane, toluene).

- Solutions: Use polar aprotic solvents (DMF, DMSO) or prepare sodium salts (solubility in H₂O: ~5 mg/mL). Co-solvent systems (e.g., H₂O:EtOH 1:1 v/v) enhance dissolution .

What strategies enable selective functionalization of the dihydropyridine ring?

Q. Advanced

- Protection: Convert -COOH to methyl ester (MeOH/H₂SO₄) to prevent side reactions.

- Functionalization: Pd-catalyzed C-H activation at the 4-position using directing groups (e.g., pyridine-auxiliary). For bromination, NBS (1.1 eq.) in CCl₄ achieves >80% regioselectivity .

- Deprotection: Hydrolysis with NaOH/EtOH restores the carboxylic acid .

How is stability assessed under varying pH and temperature conditions?

Q. Advanced

- pH Stability: Incubate in buffers (pH 1–13) at 25°C. HPLC monitoring shows degradation at pH <2 (carboxylic acid protonation) and pH >10 (ring hydrolysis).

- Thermal Stability: TGA/DSC analysis reveals decomposition onset at 180°C. Store below 25°C for long-term stability .

What biological screening approaches utilize this compound?

Q. Advanced

- Target Identification: Docking studies (AutoDock Vina) against kinase domains (e.g., EGFR) assess binding affinity (ΔG ≤ -8 kcal/mol).

- In Vitro Assays: IC₅₀ determination via ATPase activity assays (10–100 µM range).

- Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies half-life (t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.